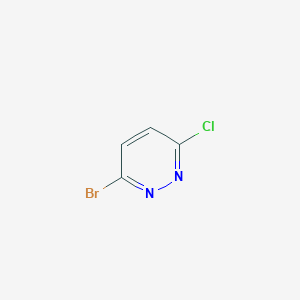

3-Bromo-6-chloropyridazine

説明

Overview of Pyridazine (B1198779) Chemistry and Halogenated Pyridazine Scaffolds

The journey into the significance of 3-Bromo-6-chloropyridazine begins with an appreciation of its parent structure, pyridazine. Pyridazine is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement of nitrogen atoms imparts unique electronic properties and reactivity to the ring system, making it a subject of continuous investigation.

The first synthesis of a pyridazine derivative was accomplished by Emil Fischer in 1886 during his work on the Fischer indole (B1671886) synthesis, where he observed the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent pyridazine heterocycle was later prepared through the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org A more efficient route, however, starts from maleic hydrazide. wikipedia.org Over the years, numerous synthetic strategies have been developed, often involving the condensation of 1,4-dicarbonyl compounds like diketones or ketoacids with hydrazines. wikipedia.orgchemtube3d.com These foundational methods paved the way for the creation of a diverse array of pyridazine derivatives. The derivatization of the pyridazine ring has been a key focus, allowing chemists to modulate its physical, chemical, and biological properties.

The introduction of halogen atoms onto the pyridazine scaffold dramatically enhances its synthetic utility. Halogenated pyridazines are highly valued as versatile building blocks in organic synthesis. The presence of halogens, such as chlorine and bromine, provides reactive sites for a wide range of chemical transformations. These include nucleophilic substitution, cross-coupling reactions, and other metal-catalyzed processes. mdpi.comthieme-connect.com This reactivity allows for the strategic introduction of various functional groups, leading to the construction of complex molecules with potential applications in pharmaceuticals and agrochemicals. scholarsresearchlibrary.com For instance, chloropyridazines can be readily prepared and subsequently used in derivatization reactions, such as amine substitutions and Suzuki arylations, to build extensive libraries of compounds. mdpi.com

Within the family of halogenated pyridazines, this compound (C₄H₂BrClN₂) holds a special position. Its structure is characterized by the presence of two different halogen atoms at the 3 and 6 positions of the pyridazine ring. This di-halogenated nature, with a bromine and a chlorine atom, offers differential reactivity, a feature highly sought after in synthetic chemistry. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in many cross-coupling reactions, allowing for selective functionalization at the 3-position. This selectivity is crucial for the controlled, stepwise synthesis of complex substituted pyridazines.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 89089-18-9 |

| Molecular Formula | C₄H₂BrClN₂ |

| Molecular Weight | 193.43 g/mol |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Storage | Inert atmosphere, 2-8°C |

This table presents key physicochemical properties of this compound. Data sourced from bldpharm.com.

Academic Importance and Research Focus

The unique structural features of this compound have made it a valuable tool in academic research, contributing to both the fundamental understanding of chemical reactivity and the development of new synthetic methods.

The differential reactivity of the two halogen substituents in this compound makes it an excellent model compound for studying the intricacies of heterocyclic reactivity. Researchers can investigate the factors that govern regioselectivity in nucleophilic substitution and metal-catalyzed cross-coupling reactions. For example, studies have shown that in Suzuki cross-coupling reactions, arylation can be selectively performed at the more reactive bromo-substituted position. researchgate.net Such investigations provide valuable insights into reaction mechanisms and help in the rational design of synthetic strategies for other complex heterocyclic systems.

This compound has played a significant role in the advancement of synthetic methodologies. Its use in transition metal-catalyzed cross-coupling reactions has been instrumental in developing new ways to form carbon-carbon and carbon-heteroatom bonds. For instance, it has been employed in nickel-catalyzed electrochemical arylations, showcasing modern approaches to constructing biaryl compounds. nih.govacs.org The ability to selectively functionalize the molecule allows for its use as a scaffold in the synthesis of diverse and complex molecular architectures, pushing the boundaries of what is achievable in organic synthesis.

Emerging Areas of Research and Future Directions

This compound is a halogenated heterocyclic compound primarily valued in academic and industrial research as a versatile synthetic building block. bldpharm.comchemscene.comsigmaaldrich.com Its significance does not stem from its own direct applications, but rather from its utility as a precursor for constructing more complex molecules with desirable properties. The distinct chemical environments of the bromine and chlorine atoms on the pyridazine ring allow for selective chemical transformations, making it a powerful tool for synthetic chemists.

The primary emerging research areas and future directions for this compound are centered on its application in transition-metal-catalyzed cross-coupling reactions to generate novel compounds for medicinal chemistry and materials science.

Detailed Research Findings

Academic research has increasingly focused on using di-halogenated pyridazines as scaffolds for creating diverse molecular architectures. The differential reactivity of the C-Br and C-Cl bonds is key to this strategy, enabling sequential and site-selective functionalization. This allows for the precise and controlled synthesis of polysubstituted pyridazine derivatives.

In the realm of medicinal chemistry , the pyridazine core is a component of many biologically active compounds. Research has demonstrated that chloropyridazine precursors are instrumental in synthesizing fused heterocyclic systems like imidazo[1,2-b]pyridazines, which are being investigated for their potential as anticancer and antiplasmodial agents. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are frequently employed to attach various aryl or heteroaryl groups to the pyridazine ring. rsc.orgresearchgate.net This modular approach is fundamental to modern drug discovery, allowing for the creation of large libraries of related compounds to study structure-activity relationships (SAR) and identify potent drug candidates. google.com The broad biological potential of the pyridazine class, with derivatives showing activities ranging from anticonvulsant to antimicrobial, ensures that precursors like this compound will remain relevant for future pharmaceutical development. rjptonline.org

A significant future direction is the continued exploration of pyridazine derivatives in treating infectious diseases and cancer. For example, a three-step synthesis to create a potent imidazopyridazine-based therapeutic agent started from 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044), a closely related intermediate, highlighting the importance of the halogenated pyridazine framework in accessing novel pharmacologically active molecules. rsc.org

In materials science , emerging research explores the use of pyridazine derivatives in creating new π-conjugated systems with specific electronic and optical properties. A notable study involved the synthesis of novel thienylpyridazine derivatives via a Suzuki-Miyaura cross-coupling reaction. nih.gov By functionalizing the pyridazine core with electron-donating and electron-accepting groups, researchers were able to create push-pull systems. nih.gov These molecules were investigated for their potential application as nonlinear optical (NLO) materials, which have uses in telecommunications and optical data processing. nih.gov This research demonstrates a promising future direction for this compound as a foundational element in the design of advanced organic electronic materials.

The future utility of this compound lies in its continued use as a flexible and reactive scaffold. Advances in catalysis will likely expand the range of possible transformations, enabling the synthesis of even more complex and functionally diverse molecules for applications in drug discovery, agrochemicals, and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 89089-18-9 |

| Molecular Formula | C₄H₂BrClN₂ |

| Molecular Weight | 193.43 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| InChI Key | DXFKQNBEJIACSQ-UHFFFAOYSA-N |

Data sourced from multiple chemical suppliers and databases. chemscene.comsigmaaldrich.com

Table 2: Research Applications and Synthetic Utility of this compound

| Reaction Type | Reagents/Catalysts | Emerging Application Area | Research Findings | Citations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), boronic acids | Medicinal Chemistry, Materials Science | Enables the formation of C-C bonds to attach aryl and heteroaryl groups. Used to synthesize potential antiplasmodial agents and nonlinear optical materials. | rsc.orgresearchgate.netnih.gov |

| Stille Coupling | Palladium catalysts, organotin reagents | Medicinal Chemistry | Used for C-C bond formation in the synthesis of complex imidazopyridazine derivatives with potential therapeutic value. | rsc.orgresearchgate.net |

| Nucleophilic Substitution | Amines, thiols, alkoxides | Medicinal Chemistry | The chlorine atom can be displaced by various nucleophiles to introduce diverse functional groups, a key step in building libraries of potential drug candidates. | rjptonline.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-6-chloropyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-3-1-2-4(6)8-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFKQNBEJIACSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70671665 | |

| Record name | 3-Bromo-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89089-18-9 | |

| Record name | 3-Bromo-6-chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70671665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-6-chloropyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3 Bromo 6 Chloropyridazine and Its Precursors

De Novo Synthesis of the Pyridazine (B1198779) Core

De novo synthesis involves the assembly of the pyridazine ring from acyclic or simpler cyclic precursors. These methods are fundamental for creating the foundational scaffold upon which further functionalization can occur.

Cyclization reactions are the most common strategies for forming the pyridazine ring, involving the formation of two new bonds to close the six-membered ring.

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful and versatile method for synthesizing six-membered heterocyclic systems, including pyridazines. nih.gov This reaction typically involves the cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile (e.g., alkenes, alkynes, enamines). nih.govorganic-chemistry.org The reaction proceeds through an unstable bicyclic intermediate that rapidly extrudes a molecule of dinitrogen (N₂) to yield the aromatic pyridazine ring. mdpi.com

Key features of this methodology include:

High Regioselectivity : The reaction often provides functionalized pyridazines with a high degree of regiocontrol. organic-chemistry.org A Lewis acid-mediated IEDDA reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether, for instance, can yield functionalized pyridazines, including 3-bromo-pyridazines. organic-chemistry.org

Mild Conditions : Many IEDDA reactions proceed under neutral and mild conditions, sometimes at room temperature, making them compatible with a wide range of functional groups. nih.govorganic-chemistry.org

Versatility : The scope of the reaction is broad, allowing for the synthesis of diverse pyridazine derivatives by varying both the tetrazine and the dienophile components. nih.govacs.org This approach has been successfully applied in complex settings, such as DNA-encoded library synthesis. nih.govacs.org

Table 1: Examples of IEDDA Reactions for Pyridazine Synthesis

| Diene (Electron-Deficient) | Dienophile (Electron-Rich) | Key Feature | Resulting Product |

| 1,2,4,5-Tetrazines | 1-Propynylamines | Metal-free, neutral conditions, high yields. organic-chemistry.org | 6-Aryl-pyridazin-3-amines organic-chemistry.org |

| 1,2,3-Triazines | Silyl Enol Ethers | Lewis acid mediation provides high regiocontrol. organic-chemistry.org | Functionalized Pyridazines organic-chemistry.org |

| Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | 4,4-Dimethoxy-3-buten-2-one | Used in the total synthesis of complex natural products. nih.gov | Substituted 1,2-Diazine nih.gov |

| DNA-linked 1,2,4,5-Tetrazine | Alkenes | Demonstrates biocompatibility for library synthesis. acs.org | DNA-Linked Pyridazines acs.org |

Cyclization Reactions for Pyridazine Ring Formation

Cyclo-condensation and Related Approaches

Cyclo-condensation reactions are a cornerstone of heterocyclic synthesis. For pyridazines, this generally involves the reaction of a 1,4-dielectrophilic precursor with a dinucleophile, typically hydrazine (B178648) or its derivatives. nih.govresearchgate.net This approach is broader than the specific use of 1,4-dicarbonyls and includes various substrates that can cyclize to form the pyridazine or pyridazinone ring.

For example, γ-keto acids or their esters are common starting materials that react with hydrazine to form dihydropyridazinones, which can then be oxidized or further functionalized. wikipedia.orgiglobaljournal.com The versatility of this method allows for the synthesis of a wide array of substituted pyridazinones. One strategy involves the condensation of the methyl group of a pyridazinone with dimethylformamide dimethylacetal (DMFDMA), followed by treatment with an amine to construct a fused pyridine (B92270) ring, demonstrating the utility of the pyridazine core as a building block itself. mdpi.com

Starting from N-protected 3-pyridone-4-acetate derivatives, condensation with hydrazine followed by oxidation with bromine in acetic acid can yield a tetrahydropyridopyridazinone. mdpi.com This intermediate can be subsequently chlorinated with reagents like phosphoryl chloride (POCl₃) to produce a reactive chloropyridazine derivative, which is a valuable precursor for further substitutions. mdpi.comnih.gov

The most traditional and widely used method for pyridazine synthesis is the condensation of a 1,4-dicarbonyl compound with hydrazine. wikipedia.org This reaction provides a direct pathway to the pyridazine core. The nature of the dicarbonyl substrate determines the final product and reaction conditions.

Unsaturated 1,4-Diketones : Substrates with a double bond between the C2 and C3 positions react readily with hydrazine, often in an alcoholic solvent, to directly afford the aromatic pyridazine. thieme-connect.de

Saturated 1,4-Diketones : When saturated 1,4-diketones are used, the initial reaction with hydrazine yields a dihydropyridazine (B8628806) intermediate. thieme-connect.dechemtube3d.com This intermediate must then be oxidized to form the final aromatic pyridazine. chemtube3d.com Common oxidizing agents include chromium trioxide or simply exposure to air. iglobaljournal.com

This method is highly effective for producing 3,6-disubstituted pyridazines. thieme-connect.de The reaction can be carried out with hydrazine hydrate (B1144303) or substituted hydrazines, the latter of which leads to the formation of N-alkyl- or N-aryl-pyridazinium salts. thieme-connect.de

Table 2: Synthesis of Pyridazines from 1,4-Dicarbonyl Compounds

| 1,4-Dicarbonyl Precursor | Key Step(s) | Product Type |

| Unsaturated 1,4-diketone | Direct condensation with hydrazine. thieme-connect.de | Aromatic Pyridazine |

| Saturated 1,4-diketone | Condensation to dihydropyridazine, followed by oxidation. chemtube3d.com | Aromatic Pyridazine |

| γ-Keto acid | Condensation with hydrazine. | Dihydropyridazinone |

| Maleic Hydrazide (a cyclic 1,4-dicarbonyl equivalent) | Reaction with halogenating agents (e.g., POCl₃). | Dihalopyridazine |

Multi-component Reactions for Pyridazine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules like pyridazines. rsc.org These reactions are characterized by high atom economy, procedural simplicity, and the ability to generate diverse molecular scaffolds rapidly.

One such example is the ultrasound-promoted synthesis of pyridazinones from arenes, cyclic anhydrides (like succinic anhydride), and aryl hydrazines in the presence of an ionic liquid catalyst. researchgate.net This process combines Friedel-Crafts acylation and subsequent cyclization in a one-pot procedure. Another MCR involves the reaction between diarylglyoxal monohydrazone, isocyanides, and aldehydes to afford 3(2H)-pyridazinones. iglobaljournal.com MCRs represent a modern and sustainable approach to constructing the pyridazine core, minimizing waste and reducing the number of synthetic steps. rsc.orgresearchgate.net

Synthesis of Halogenated Pyridazine Precursors

The synthesis of 3-bromo-6-chloropyridazine requires the introduction of both chlorine and bromine atoms onto the pyridazine ring. This is typically achieved by synthesizing a halogenated precursor which can then be further modified. A common and highly important precursor is 3,6-dichloropyridazine (B152260), which can be readily synthesized from maleic anhydride (B1165640). The process involves the reaction of maleic anhydride with hydrazine to form maleic hydrazide, followed by treatment with a chlorinating agent like phosphoryl chloride (POCl₃). nih.gov

Once a chlorinated pyridazine is obtained, further halogenation or functionalization can be performed. For instance, the synthesis of 3-amino-4-bromo-6-chloropyridazine, a direct precursor or analogue to the target compound, can be achieved by the direct bromination of 3-amino-6-chloropyridazine (B20888). chemicalbook.com In this reaction, bromine is added to a solution of 3-amino-6-chloropyridazine and sodium bicarbonate in methanol. chemicalbook.com The amino group directs the electrophilic bromine to the adjacent C4 position.

The reactivity of halogenated pyridazines is crucial for synthesis. The chlorine atoms in 3,6-dichloropyridazine can be selectively substituted by various nucleophiles, allowing for the stepwise introduction of different functionalities. This differential reactivity is key to building complex substituted pyridazines. For example, treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044) with various amines demonstrates the utility of a halogenated pyridazine core in library synthesis. researchgate.net

Synthesis of 3,6-Dichloropyridazine

3,6-Dichloropyridazine is a crucial intermediate in the synthesis of many pyridazine derivatives. researchgate.net It is typically synthesized from pyridazine-3,6-diol, also known as maleic hydrazide. The core of this transformation is the conversion of the hydroxyl groups into chlorine atoms.

The chlorination of pyridazine rings, particularly the conversion of hydroxypyridazines to chloropyridazines, is a fundamental transformation in heterocyclic chemistry. Various chlorinating agents are employed for this purpose, with the choice depending on the substrate's reactivity and the desired reaction conditions. Commonly used reagents include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and triphosgene. google.comgoogle.com

For many heterocyclic systems like pyrimidines and pyridines, these reactions often involve heating the hydroxyl-containing substrate with the chlorinating agent, sometimes in the presence of a tertiary amine or other catalysts. nih.govgoogle.com The use of a mixture of POCl₃ and PCl₅ is also reported as a potent chlorinating system for various heterocyclic compounds. indianchemicalsociety.com Modern approaches aim to reduce the environmental impact by minimizing the use of excess reagents and developing solvent-free conditions. nih.gov For instance, heating a hydroxyl-containing substrate with an equimolar amount of POCl₃ in a sealed reactor represents a more atom-economical and environmentally conscious approach. nih.gov

Phosphoryl chloride (POCl₃) is the most widely used reagent for the synthesis of 3,6-dichloropyridazine from pyridazine-3,6-diol. google.comchemicalbook.com This reaction involves the direct replacement of the two hydroxyl groups with chlorine atoms. The reaction is typically carried out by heating the starting material in an excess of POCl₃, which often serves as both the reagent and the solvent. chemicalbook.com

The reaction conditions can be optimized for yield and purity. For example, one procedure involves heating pyridazine-3,6-diol with POCl₃ at 80°C overnight. chemicalbook.com After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The crude product is then carefully quenched in an ice-cold basic solution, such as sodium bicarbonate, to neutralize the acidic byproducts. google.comchemicalbook.com Subsequent extraction with an organic solvent and purification yields the desired 3,6-dichloropyridazine. google.comchemicalbook.com The reaction can also be performed in the presence of a solvent like chloroform. google.com

| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyridazine-3,6-diol | POCl₃ | None | 80 | Overnight | 85 | chemicalbook.com |

| 3,6-Dihydroxypyridazine | PCl₅ | None | 125 | 4 | - | google.com |

| 3,6-Dihydroxy pyridazine | POCl₃ | Chloroform | 65 | 3.5 | 86 | google.com |

Synthesis of 3-Amino-6-chloropyridazine

The next key intermediate, 3-amino-6-chloropyridazine, is prepared from 3,6-dichloropyridazine. This step involves a nucleophilic aromatic substitution (SNAr) reaction, where one of the chlorine atoms is selectively replaced by an amino group.

The most direct method for synthesizing 3-amino-6-chloropyridazine is the reaction of 3,6-dichloropyridazine with ammonia (B1221849). google.comresearchgate.net This amination is typically performed using aqueous ammonia (ammonium hydroxide) as the source of the amino group. lookchem.comrsc.org Due to the relatively low reactivity of the dichloropyridazine, the reaction often requires elevated temperatures and pressures to proceed efficiently. researchgate.netlookchem.com

The reaction is commonly conducted in a sealed pressure vessel or a microwave reactor to achieve the necessary conditions. lookchem.comrsc.org For instance, heating 3,6-dichloropyridazine with aqueous ammonia in a pressure bomb at 125°C for 24 hours can produce 6-chloro-pyridazin-3-ylamine. lookchem.com Microwave-assisted synthesis offers a significant advantage by reducing the reaction time drastically. A typical microwave procedure involves heating 3,6-dichloropyridazine with ammonium (B1175870) hydroxide (B78521) solution at 120°C for just 30 minutes, resulting in a high yield of the desired product. rsc.org

| Starting Material | Reagent | Method | Temperature (°C) | Time | Yield (%) | Reference |

| 3,6-Dichloropyridazine | Aqueous Ammonia | Pressure Bomb | 125 | 24 h | - | lookchem.com |

| 3,6-Dichloropyridazine | NH₄OH solution | Microwave | 120 | 30 min | 87 | rsc.org |

The choice of solvent and reaction conditions plays a critical role in the selective amination of 3,6-dichloropyridazine. While aqueous ammonia is frequently used, other solvents and additives can influence the reaction's outcome. google.com The reaction temperature is a key parameter, with temperatures typically ranging from 20 to 150°C, and preferably between 50 and 110°C, to ensure a reasonable reaction rate without promoting side reactions like the substitution of the second chlorine atom. google.com

The use of specific solvents can enhance the process. For example, the reaction can be carried out in the presence of a water-soluble polyether, such as diethylene glycol dimethyl ether. google.com This can improve the solubility of the reactants and facilitate the substitution. In some cases, the amination of related heteroaryl chlorides can be performed in "green" solvents like water, which offers environmental benefits over traditional organic solvents. researchgate.net The concentration of ammonia is also important; aqueous ammonia with a concentration of 15-28% by weight is often preferred. google.com

Introduction of Bromine and Chlorine Substituents

The final step in the synthesis of this compound from the prepared 3-amino-6-chloropyridazine involves the replacement of the amino group with a bromine atom. This transformation is classically achieved through the Sandmeyer reaction. wikipedia.orgbyjus.comlscollege.ac.in

The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a variety of substituents, including halogens. lscollege.ac.innih.gov The process occurs in two main stages. First, the primary aromatic amine, in this case, 3-amino-6-chloropyridazine, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid) at low temperatures (0-5°C) to form a diazonium salt intermediate. byjus.commasterorganicchemistry.com

In the second stage, this diazonium salt is treated with a copper(I) bromide (CuBr) solution. masterorganicchemistry.com The copper(I) salt acts as a catalyst, facilitating the decomposition of the diazonium salt, which releases nitrogen gas and generates an aryl radical. byjus.com This radical then reacts with the bromide from the copper salt to form the final aryl bromide product, this compound. byjus.comlscollege.ac.in The Sandmeyer reaction is a powerful tool because it allows for the introduction of substituents that are not easily introduced by direct electrophilic aromatic substitution. wikipedia.org

Regioselective Halogenation Strategies

Achieving the desired 3-bromo-6-chloro substitution pattern on the pyridazine ring necessitates highly regioselective reactions. The electron-deficient nature of the pyridazine ring makes it less susceptible to standard electrophilic substitution compared to electron-rich aromatic systems. wku.edu Therefore, specialized strategies are employed to direct the halogenation to specific positions.

Electrophilic Aromatic Substitution for Bromination

Electrophilic aromatic substitution is a fundamental method for preparing aryl bromides. nih.gov The mechanism typically involves the attack of an electrophile on the aromatic ring, leading to the formation of a cationic intermediate known as an arenium ion or sigma complex. wku.eduresearchgate.net The stability of this intermediate often dictates the position of the substitution. researchgate.net

However, the pyridazine nucleus is electron-deficient, which deactivates it towards electrophilic attack. Consequently, forcing conditions and strong Lewis acid catalysts are often required, which can lead to a lack of selectivity and the formation of multiple products. wku.edu Reagents such as N-bromosuccinimide (NBS) are commonly used for bromination, sometimes in conjunction with catalysts or specialized solvents to enhance reactivity and control regioselectivity. nih.govorganic-chemistry.org While a cornerstone of aromatic chemistry, direct electrophilic bromination of an unsubstituted or monochlorinated pyridazine precursor requires careful optimization to achieve the specific 3-bromo isomer.

Directed Ortho-Metalation followed by Halogenation

Directed Ortho-Metalation (DoM) is a powerful strategy for functionalizing aromatic and heteroaromatic rings with high regioselectivity. uwindsor.caresearchgate.net This technique overcomes the inherent reactivity patterns of the ring by using a directing metalation group (DMG). The DMG coordinates to an organolithium reagent or another strong base, directing deprotonation to the adjacent ortho-position. uwindsor.ca This generates a stabilized carbanion, which can then be trapped by an electrophile, such as a bromine source.

For pyridazine systems, which are challenging to metalate due to their electron-deficient nature and sensitivity to nucleophilic addition, non-nucleophilic strong bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often preferred over alkyllithiums. uni-muenchen.de The regioselectivity of metalation on the pyridazine ring can be precisely controlled. For instance, the use of Lewis acids can direct metalation to either the C3 or C4 position. researchgate.netnih.gov This ortho-metalation approach, followed by quenching with an electrophilic bromine source (e.g., Br₂, CBr₄), allows for the precise installation of a bromine atom at a position that would be difficult to access through classical electrophilic substitution. uni-muenchen.de

Sequential Functionalization Approaches

Sequential functionalization provides a versatile pathway to di-substituted pyridazines by introducing substituents in a stepwise manner. This strategy often begins with a readily available precursor, such as 3,6-dichloropyridazine. The differential reactivity of the halogen atoms, or the use of specific catalytic systems, allows for selective substitution at one position, followed by a different reaction at the second position.

This approach is exemplified by methodologies that utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or other groups at one position of a di-halopyridazine. researchgate.net Subsequently, the remaining halogen can be substituted through another reaction, such as a nucleophilic aromatic substitution (SNAr) or another cross-coupling reaction. uni-muenchen.deresearchgate.net For the synthesis of this compound, a potential route could involve the selective conversion of one chlorine atom in 3,6-dichloropyridazine to a bromine atom, or starting with a pyridazinedione precursor which is later di-halogenated and selectively functionalized. nih.gov This stepwise method offers a high degree of control for accessing complex substitution patterns. uni-muenchen.de

Green Chemistry and Sustainable Synthetic Routes

Modern synthetic chemistry places increasing emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and avoid the use of hazardous materials. The principles of green chemistry are being actively applied to the synthesis of pyridazine derivatives, leading to the development of more environmentally benign and efficient processes.

Microwave-Assisted Synthesis of Pyridazine Derivatives

Microwave-assisted synthesis has emerged as a key technology in green chemistry, offering significant advantages over conventional heating methods. asianpubs.org By directly coupling with the molecules in the reaction mixture, microwave irradiation provides rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and improve reaction selectivity. mdpi.com

In the context of pyridazine synthesis, microwave irradiation has been successfully employed for various transformations, including palladium-catalyzed cross-coupling and amination reactions. nih.gov This technique allows for reactions to be completed in minutes rather than hours, often with higher yields and purity. mdpi.comnih.gov

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Three-Component Pyridazinedione Synthesis | Microwave | 4–8 min | High | nih.gov |

| Decarboxylative Condensation | Conventional | Several hours | Moderate | mdpi.com |

| Decarboxylative Condensation | Microwave | 5–10 min | up to 98% | mdpi.com |

| Amination/Coupling on Pyridazine | Microwave | Not specified | Efficient | nih.gov |

Use of Ionic Liquids as Reaction Media and Catalysts

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. rsc.org They are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. rsc.orgsioc-journal.cn These properties make them an attractive alternative to volatile organic compounds (VOCs) traditionally used in chemical synthesis.

In the synthesis of pyridazine derivatives, ionic liquids have been shown to function as both the reaction medium and a catalyst. sioc-journal.cn For example, the use of imidazolium (B1220033) ionic liquids in Diels-Alder reactions to form pyridazines has led to a remarkable increase in efficiency. sioc-journal.cn This approach not only aligns with the principles of green chemistry by avoiding volatile solvents but can also enhance reaction rates and yields, and allows the ionic liquid to be recycled multiple times without a significant loss in performance. sioc-journal.cn

Atom Economy and Waste Minimization in Pyridazine Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, compelling a shift from traditional metrics like reaction yield to more holistic assessments such as atom economy and waste minimization. nih.gov Atom economy, a concept developed by Barry Trost, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comrsc.org This is distinct from percentage yield, as a reaction can have a high yield but still generate significant waste, resulting in poor atom economy. In the synthesis of this compound and its precursors, applying these principles is crucial for developing environmentally benign and economically viable manufacturing processes.

The primary precursor for this compound is 3,6-dichloropyridazine. The synthesis of this intermediate offers a clear example of how different methodologies can vastly impact waste generation.

Traditional vs. Modern Synthetic Routes for 3,6-Dichloropyridazine

Historically, the synthesis of 3,6-dichloropyridazine involves the chlorination of 3,6-dihydroxypyridazine (the tautomeric form of pyridazine-3,6-dione) using potent chlorinating agents like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃). google.com While effective, these methods exhibit very poor atom economy. For instance, the reaction with PCl₅ generates substantial amounts of phosphorus oxychloride and hydrogen chloride as byproducts, none of whose atoms are incorporated into the final product. google.com This not only represents a waste of resources but also creates hazardous waste that requires careful disposal.

The table below provides a comparative analysis of these two synthetic pathways, highlighting the differences in atom economy and waste generation.

Interactive Data Table: Comparison of Synthetic Routes to 3,6-Dichloropyridazine

| Feature | Traditional Method (with PCl₅) | Greener Method (with NCS) |

| Starting Material | 3,6-dihydroxypyridazine | 3,6-dihydroxypyridazine |

| Chlorinating Agent | Phosphorus pentachloride (PCl₅) | N-chlorosuccinimide (NCS) |

| Desired Product | 3,6-dichloropyridazine | 3,6-dichloropyridazine |

| Major Byproducts | Phosphorus oxychloride (POCl₃), Hydrogen chloride (HCl) | Succinimide |

| Calculated Atom Economy | ~28% | ~39% |

| Waste Profile | High volume of corrosive, hazardous waste. google.com | Reduced volume of less hazardous waste. google.com |

Strategies for Enhancing Atom Economy in Pyridazine Synthesis

Beyond the choice of reagents, several strategic approaches can be employed to minimize waste in the synthesis of pyridazine derivatives.

One-Pot and Multicomponent Reactions (MCRs): These strategies are highly effective in reducing waste by minimizing the number of individual reaction and purification steps. researchgate.nettubitak.gov.tr By combining several transformations into a single operation, MCRs save time, energy, and solvents, directly contributing to a greener process. sciforum.net

Catalytic Processes: The use of catalysts is a cornerstone of green chemistry. Catalytic reactions are inherently more atom-economical than stoichiometric reactions because the catalyst is used in small amounts and can, in principle, be recycled and reused. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently used to functionalize the pyridazine ring, offering a powerful tool for building molecular complexity with high efficiency. researchgate.netresearchgate.net

Alternative Energy Sources: Technologies like microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve product yields and reduce the formation of byproducts. mdpi.com This efficiency gain often translates to lower energy consumption and a smaller environmental footprint.

By integrating improved reagents, such as NCS, and adopting advanced synthetic strategies like one-pot reactions and catalysis, the synthesis of this compound and its precursors can be aligned with the principles of green chemistry, leading to more sustainable and efficient chemical production.

Iii. Advanced Reactivity and Transformation Studies of 3 Bromo 6 Chloropyridazine

Cross-Coupling Reactions at Halogenated Pyridazine (B1198779) Positions

Cross-coupling reactions are among the most powerful tools in modern organic chemistry for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. For 3-bromo-6-chloropyridazine, the primary focus is on the regioselective functionalization at either the C3 (bromo) or C6 (chloro) position. Due to the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in typical palladium-catalyzed systems, initial transformations are overwhelmingly directed toward the C3 position. This inherent selectivity enables the synthesis of 3-substituted-6-chloropyridazines, which can then serve as substrates for subsequent coupling at the C6 position.

Palladium catalysis is the cornerstone of cross-coupling chemistry, offering mild conditions, high functional group tolerance, and predictable selectivity. researchgate.net

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a premier method for forming C(sp²)-C(sp²) bonds. researchgate.net In the case of this compound, the reaction proceeds with high selectivity at the more labile C-Br bond. This transformation is typically catalyzed by a Pd(0) species, generated in situ from a Pd(II) precatalyst, and requires a base to facilitate the transmetalation step. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions such as protodeboronation of the boronic acid. nih.gov

Starting from commercially available 3-amino-6-chloropyridazine (B20888), various 3-amino-6-arylpyridazines have been synthesized in good yields via the Suzuki cross-coupling reaction, demonstrating the viability of this method on the pyridazine core. researchgate.net The reaction of this compound with various arylboronic acids under standard Suzuki conditions—using catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand—selectively yields 3-aryl-6-chloropyridazine derivatives.

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 92 | 6-Chloro-3-phenylpyridazine |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 90 | 88 | 6-Chloro-3-(4-methoxyphenyl)pyridazine |

| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME | 85 | 85 | 6-Chloro-3-(thiophen-2-yl)pyridazine |

| 4 | Pyridin-3-ylboronic acid | Pd(OAc)₂ / RuPhos | K₂CO₃ | Ethanol | 85 | 79 | 6-Chloro-3-(pyridin-3-yl)pyridazine |

The Stille reaction involves the palladium-catalyzed coupling of an organic halide with an organostannane (organotin) reagent. wikipedia.orglibretexts.org A key advantage of this reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. wikipedia.org Similar to the Suzuki coupling, the Stille reaction on this compound selectively occurs at the C-Br bond. The reaction mechanism follows a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

High selectivity for the C-Br bond over the C-Cl bond has been reported in Stille reactions of other chlorine-containing aromatic bromides, with the choice of palladium catalyst being crucial to prevent reactivity at the chlorine position. rsc.org This allows for the synthesis of 3-aryl or 3-vinyl-6-chloropyridazines, which retain the chlorine atom for subsequent chemical manipulation.

| Entry | Organostannane | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Product |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 90 | 6-Chloro-3-phenylpyridazine |

| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | THF | 70 | 87 | 6-Chloro-3-vinylpyridazine |

| 3 | (Furan-2-yl)trimethylstannane | Pd₂(dba)₃ / P(fur)₃ | Dioxane | 100 | 84 | 6-Chloro-3-(furan-2-yl)pyridazine |

| 4 | Tributyl(ethynyl)stannane | Pd(PPh₃)₄ | Toluene | 90 | 81 | 6-Chloro-3-ethynylpyridazine |

The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. organic-chemistry.orgmdpi.com The reaction is unique in that it typically requires a dual catalytic system, consisting of a palladium complex and a copper(I) salt (e.g., CuI) as a co-catalyst, along with an amine base such as triethylamine or diisopropylamine. organic-chemistry.orgyoutube.com The reaction with this compound selectively yields 3-alkynyl-6-chloropyridazines. The resulting alkynylpyridazines are valuable intermediates for synthesizing more complex heterocyclic systems. mdpi.com Studies on various heteroaryl bromides have shown that catalysts like PdCl₂(PPh₃)₂ in combination with CuI provide excellent yields under mild conditions. academie-sciences.frsemanticscholar.org

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Product |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 95 | 6-Chloro-3-(phenylethynyl)pyridazine |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 | 91 | 6-Chloro-3-((trimethylsilyl)ethynyl)pyridazine |

| 3 | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 86 | 6-Chloro-3-(hept-1-yn-1-yl)pyridazine |

| 4 | Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Acetonitrile | 80 | 83 | 3-(6-Chloropyridazin-3-yl)prop-2-yn-1-ol |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, linking aryl halides with amines. wikipedia.orgorganic-chemistry.org This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and high functional group tolerance, replacing harsher classical methods. wikipedia.org When applied to this compound, the reaction selectively forms 3-amino-6-chloropyridazine derivatives. The process requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.orgnih.gov The choice of ligand is critical and has evolved through several "generations" to accommodate a wider range of amine coupling partners, including primary amines, secondary amines, and even ammonia (B1221849) equivalents. wikipedia.org

| Entry | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Product |

| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 94 | 4-(6-Chloropyridazin-3-yl)morpholine |

| 2 | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 89 | 6-Chloro-N-phenylpyridazin-3-amine |

| 3 | Benzylamine | PdCl₂(dppf) | K₃PO₄ | Toluene | 100 | 85 | N-Benzyl-6-chloropyridazin-3-amine |

| 4 | tert-Butylamine | Pd(OAc)₂ / RuPhos | LiHMDS | THF | 70 | 82 | N-(tert-Butyl)-6-chloropyridazin-3-amine |

While palladium has dominated the field of cross-coupling, there is growing interest in using catalysts based on more earth-abundant and economical first-row transition metals, such as nickel. rsc.org Nickel catalysts offer unique reactivity and can often facilitate transformations that are challenging for palladium, particularly the activation of less reactive C-Cl bonds. rsc.orgrsc.org

For substrates like this compound, nickel catalysis provides a powerful strategy for either selective coupling at the C-Br bond or, under more forcing conditions, coupling at the C-Cl bond. Nickel/dppf systems have been shown to successfully couple 3- and 4-chloropyridines in Suzuki-Miyaura reactions. rsc.org Furthermore, nickel catalysis is effective for cross-electrophile couplings, for instance, reacting 2-chloropyridines with alkyl bromides to form 2-alkylated pyridines. nih.gov This opens up possibilities for novel transformations of this compound that may be complementary to palladium-catalyzed methods. The development of nickel-catalyzed reactions allows for the coupling of a broad range of aryl electrophiles, including those derived from phenols and aryl ethers, with organoboron reagents. rsc.org

| Entry | Coupling Partner | Reaction Type | Catalyst System | Conditions | Product |

| 1 | Phenylboronic acid | Suzuki-Miyaura | NiCl₂(dppf) | K₃PO₄, Dioxane, 100 °C | 6-Chloro-3-phenylpyridazine |

| 2 | Methylmagnesium bromide | Kumada | NiCl₂(dpcp) | THF, 25 °C | 6-Chloro-3-methylpyridazine |

| 3 | Octylzinc bromide | Negishi | Ni(acac)₂ / Bathophenanthroline | DMF, 80 °C | 6-Chloro-3-octylpyridazine |

| 4 | Phenylboronic acid | Suzuki-Miyaura (C-Cl) | NiCl₂(PCy₃)₂ | K₃PO₄, Toluene, 120 °C | 3-Bromo-6-phenylpyridazine |

Nickel-Catalyzed Cross-Coupling Reactions

Reductive Cross-Couplings

Reductive cross-coupling represents an increasingly important method for forging carbon-carbon bonds, particularly by uniting two different electrophiles, often aryl and alkyl halides, through the action of a transition-metal catalyst and a stoichiometric reductant. This approach circumvents the need for pre-formed, often sensitive, organometallic reagents.

While specific studies detailing the reductive cross-coupling of this compound are not extensively documented in dedicated literature, the principles can be applied to this substrate. In a typical nickel- or palladium-catalyzed cycle, one electrophile (e.g., the more reactive C-Br bond of the pyridazine) would first undergo oxidative addition to the low-valent metal center. The second electrophile (e.g., an alkyl halide) would then react with the resulting organometallic intermediate. A terminal reductant, such as manganese or zinc metal, is required to facilitate the catalytic turnover, often by reducing the oxidized metal complex back to its active catalytic state. The chemoselectivity of such a reaction involving this compound would be a key challenge, relying on the differential reactivity of the C-Br and C-Cl bonds toward the catalyst.

Electrochemical Cross-Coupling Methods

Electrochemical methods offer a sustainable alternative to conventional cross-coupling by using electricity to drive the redox steps of the catalytic cycle, thereby avoiding chemical reductants or oxidants. These methods can provide unique reactivity and selectivity.

In the context of this compound, an electrochemical approach could involve the reduction of the pyridazine substrate at a cathode to generate a reactive radical anion or an organometallic intermediate in the presence of a metal catalyst (like nickel or palladium). This species could then couple with another electrophile. Alternatively, the metal catalyst itself can be electrochemically reduced to its active low-valent state to initiate the catalytic cycle. The reaction potential could be tuned to selectively activate the C-Br bond over the C-Cl bond, offering a high degree of control over the reaction's outcome. This technique provides a powerful platform for developing greener and more efficient syntheses of functionalized pyridazines.

Iron-Mediated Cross-Couplings

The use of iron, an earth-abundant and low-cost metal, as a catalyst for cross-coupling reactions presents a significant advantage over precious metals like palladium. Iron-catalyzed cross-couplings, particularly Kumada-type reactions involving Grignard reagents, have been explored for their unique reactivity patterns.

In reactions involving heteroaryl electrophiles, iron catalysts can effectively promote the formation of C-C bonds. For a substrate like this compound, an iron catalyst would facilitate coupling with an aryl or alkyl Grignard reagent (R-MgBr). The reaction typically proceeds in a solvent like tetrahydrofuran (THF), and additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) may be used to modulate the reactivity and suppress side reactions like homocoupling. researchgate.net The mechanism is complex and can involve various iron oxidation states, from Fe(-II) to Fe(III). researchgate.net A key challenge in these systems is controlling the competition between the desired cross-coupling and the homocoupling of the Grignard reagent. nih.govacs.org

| Grignard Reagent (ArMgBr) | Electronic Effect of Substituent | Cross-Coupling Product Yield (%) | Homocoupling Product Yield (%) | Cross-Coupling Ratio (rcc) |

|---|---|---|---|---|

| p-Me2N–C6H4MgBr | Strongly Electron-Donating | 22 | 22 | 0.50 |

| p-MeO–C6H4MgBr | Electron-Donating | 15 | 35 | 0.30 |

| PhMgBr | Neutral | 10 | 40 | 0.20 |

| p-F–C6H4MgBr | Weakly Electron-Withdrawing | 8 | 42 | 0.16 |

| p-CF3–C6H4MgBr | Strongly Electron-Withdrawing | <5 | >45 | <0.10 |

Mechanistic Investigations of Cross-Coupling Pathways

Understanding the mechanism of cross-coupling reactions is fundamental to optimizing reaction conditions and expanding their scope. For this compound, the catalytic cycle generally accepted for palladium-catalyzed reactions involves a sequence of elementary steps: oxidative addition, transmetallation, and reductive elimination. nobelprize.orglibretexts.org

Oxidative Addition and Reductive Elimination

Oxidative Addition is the initial and often rate-determining step, where the low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the electrophile. nobelprize.orgcsbsju.edu This process results in the oxidation of the metal (e.g., to Pd(II)). For this compound, oxidative addition is expected to occur preferentially at the more labile carbon-bromine (C-Br) bond over the stronger carbon-chlorine (C-Cl) bond. This selectivity allows for the stepwise functionalization of the pyridazine ring. The electron-deficient nature of the pyridazine ring can facilitate this step. csbsju.edu

Reductive Elimination is the final step of the catalytic cycle, where the two organic fragments coupled to the metal center are expelled as the final product. wikipedia.org This step regenerates the low-valent metal catalyst, allowing it to re-enter the cycle. csbsju.edu For this step to occur, the two organic groups must typically be positioned cis to each other on the metal center. youtube.com The formation of the new C-C bond is generally favorable and drives the catalytic turnover.

| Mechanistic Step | Process Description | Initial Metal Oxidation State | Final Metal Oxidation State |

|---|---|---|---|

| Oxidative Addition | Catalyst inserts into the R-X bond. | Pd(0) | Pd(II) |

| Reductive Elimination | Coupled product R-R' is formed and released. | Pd(II) | Pd(0) |

Transmetallation Processes

Transmetallation is the step where the organic group from a second reagent, typically an organometallic compound (e.g., R'-BY₂, R'-SnR₃, R'-ZnX), is transferred to the metal catalyst center, displacing the halide from the oxidative addition step. nobelprize.orgwikipedia.org In Suzuki-Miyaura coupling, which uses organoboron reagents, this step is crucial and often requires a base. The base activates the organoboron species, forming a more nucleophilic "ate" complex (e.g., [R'-B(OH)₃]⁻), which facilitates the transfer of the R' group to the Pd(II) center. researchgate.net Mechanistic studies have identified key intermediates in this process, including palladium-hydroxido complexes that react with the neutral organoboron compound or palladium-halide complexes that react with the activated boronate species. researchgate.netillinois.edunih.gov The efficiency of this step is highly dependent on the nature of the organometallic reagent, the ligands on the palladium, the base, and the solvent. researchgate.net

Competition between Cross-Coupling and Homocoupling

A common side reaction in many cross-coupling protocols, especially those employing highly reactive organometallic reagents like Grignard reagents or under iron catalysis, is homocoupling . nih.govacs.org This involves the coupling of two molecules of the organometallic nucleophile (e.g., Ar-MgBr reacting to form Ar-Ar) instead of the desired cross-coupling with the electrophile (e.g., the pyridazine). nih.gov In such cases, the electrophilic partner can act as a sacrificial oxidant for the homocoupling of the nucleophile. nih.govacs.org

Research has shown that the balance between cross-coupling and homocoupling is influenced by several factors. nih.govacs.org The electronic nature of the nucleophile plays a critical role; electron-rich nucleophiles tend to favor the cross-coupling pathway. nih.gov Conversely, electron-deficient electrophiles can promote the formation of a key heteroleptic intermediate that may lead to either cross-coupling or homocoupling depending on the stability and subsequent reaction pathway. nih.govacs.org DFT calculations and kinetic studies have shown that for certain iron-catalyzed systems, the selectivity is governed by a two-electron reductive elimination from a transient organoiron(II) species. nih.gov Minimizing homocoupling is a primary goal in reaction optimization to maximize the yield of the desired cross-coupled product.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridazine Ring

The electron-deficient nature of the pyridazine ring, further enhanced by the presence of two electron-withdrawing halogen atoms, makes this compound a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental to the elaboration of the pyridazine core, enabling the introduction of a wide array of functional groups.

Regioselectivity and Site-Selectivity of Substitution

A critical aspect of the SNAr reactions of this compound is the regioselectivity of the nucleophilic attack. The two halogen atoms, bromine at the 3-position and chlorine at the 6-position, offer two potential sites for substitution. Generally, in nucleophilic aromatic substitution on dihalopyridazines, the position of substitution is influenced by the nature of the halogen and the electronic effects of the pyridazine nitrogens.

Theoretical and experimental studies on related dihalopyridazines and other halo-N-heterocycles suggest that the C-6 position is typically more activated towards nucleophilic attack than the C-3 position. This is attributed to the greater ability of the adjacent nitrogen atom at the 1-position to stabilize the negative charge developed in the Meisenheimer intermediate formed during the substitution at C-6. While direct comparative kinetic data for this compound is not extensively available, analogous systems demonstrate a clear preference for substitution at the position para to a ring nitrogen. For instance, in the reactions of 3,6-dichloropyridazine (B152260), nucleophilic substitution predominantly occurs at the 6-position. This preference is further supported by the amination of the structurally related 3-bromo-6-chloroimidazo[1,2-b]pyridazine (B49044), where various amines selectively displace the chlorine atom at the C-6 position, leaving the bromine at C-3 intact researchgate.net.

Reaction with Various Nucleophiles (e.g., amines, alkoxides, thiols)

The reaction of this compound with a range of nucleophiles has been explored to generate a library of substituted pyridazines.

Amines: The reaction with primary and secondary amines is a common strategy to introduce nitrogen-based functional groups. For example, treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various primary and secondary alkylamines in the presence of cesium fluoride and a phase-transfer catalyst in DMSO at 100°C resulted in excellent yields of the corresponding C-6 aminated products researchgate.net. This suggests that similar conditions could be effectively applied to this compound.

Alkoxides: Alkoxides, such as sodium methoxide or ethoxide, readily displace the chlorine atom at the C-6 position to form 3-bromo-6-alkoxypyridazines. A patent describing the synthesis of 3-amino-6-substituted pyridazines demonstrates the reaction of 3-amino-6-chloropyridazine with various alkali metal alkoxides and aryloxides, where the chlorine at the 6-position is substituted google.com. This reactivity pattern is expected to be similar for this compound.

Thiols: Thiolates are also effective nucleophiles in SNAr reactions with halopyridazines, leading to the formation of thioethers. The synthesis of 3-alkylthio-6-allylthiopyridazine derivatives highlights the displacement of a leaving group on the pyridazine ring by a thiol nih.gov. This indicates that this compound would likely react with thiols at the C-6 position to yield 3-bromo-6-(alkylthio)pyridazines.

The following table summarizes the expected nucleophilic aromatic substitution reactions on this compound based on the reactivity of analogous compounds.

| Nucleophile | Reagents and Conditions (Analogous Systems) | Expected Product | Reference |

| Primary/Secondary Amines | R¹R²NH, CsF, BnNEt₃Cl, DMSO, 100°C | 3-Bromo-6-(N-R¹,R²)-aminopyridazine | researchgate.net |

| Alkoxides | RONa, ROH | 3-Bromo-6-alkoxypyridazine | google.com |

| Thiols | RSH, Base | 3-Bromo-6-(alkylthio)pyridazine | nih.gov |

Influence of Substituents on SNAr Reactivity

The reactivity of the pyridazine ring in SNAr reactions is significantly influenced by the nature of the substituents present. The bromo and chloro groups in this compound are both electron-withdrawing, which activates the ring towards nucleophilic attack. The relative reactivity of C-Br versus C-Cl bonds in SNAr is not always straightforward and can depend on the specific reaction conditions and the nature of the nucleophile. In many cases, the C-Cl bond is more readily cleaved than the C-Br bond in nucleophilic aromatic substitution on heteroaromatic systems, which aligns with the observed regioselectivity of substitution at the C-6 position.

The presence of the bromine atom at C-3, while being a potential leaving group itself, also influences the reactivity at C-6. Its electron-withdrawing nature further enhances the electrophilicity of the entire pyridazine ring, thereby facilitating the nucleophilic attack at the more activated C-6 position.

Functionalization Strategies Beyond Halogen Substitution

Beyond direct substitution of the halogens, this compound can be further functionalized by converting the halogen atoms into other important chemical moieties, such as cyano and carboxylic acid groups, or by introducing ester and carboxylate functionalities.

Conversion of Halogens to Other Functional Groups (e.g., cyano, carboxylic acid)

Cyanation: The conversion of an aryl halide to a nitrile (cyano group) is a valuable transformation in organic synthesis. While direct cyanation of this compound is not extensively reported, palladium-catalyzed cyanation reactions of aryl halides are a well-established methodology. These reactions typically employ a cyanide source, such as zinc cyanide or potassium ferrocyanide, in the presence of a palladium catalyst and a suitable ligand. Given the reactivity of the C-6 position, it is anticipated that selective cyanation at this position could be achieved under carefully controlled conditions.

Carboxylation: The introduction of a carboxylic acid group can be achieved through various methods. One potential route involves the palladium-catalyzed carbonylation of the C-Br or C-Cl bond. This reaction typically involves treating the halo-pyridazine with carbon monoxide in the presence of a palladium catalyst, a phosphine ligand, and a base, often in an alcohol solvent to initially form an ester which can then be hydrolyzed to the carboxylic acid. A patent describes the synthesis of 6-methoxypyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine, which involves an oxidation of the methyl group to a carboxylic acid and subsequent displacement of the chloro group google.com. While not a direct conversion of the halogen, it highlights a synthetic route to pyridazine carboxylic acids.

Introduction of Ester and Carboxylate Functionalities

The introduction of ester and carboxylate functionalities can be achieved as a subsequent step after the formation of a carboxylic acid, or through direct palladium-catalyzed alkoxycarbonylation of the halide. As mentioned, palladium-catalyzed carbonylation in the presence of an alcohol directly yields the corresponding ester.

For example, the 6-chloro group in this compound could potentially be converted to an ester group by reaction with carbon monoxide and an alcohol in the presence of a palladium catalyst. Subsequent hydrolysis of the ester would then yield the corresponding carboxylic acid.

The following table outlines potential functionalization strategies for this compound based on established methods for related compounds.

| Functional Group | Method | Reagents and Conditions (General) | Potential Product |

| Cyano | Palladium-catalyzed Cyanation | Zn(CN)₂, Pd catalyst, ligand | 3-Bromo-6-cyanopyridazine |

| Carboxylic Acid | Palladium-catalyzed Carbonylation followed by Hydrolysis | 1. CO, Pd catalyst, ligand, alcohol, base 2. H₃O⁺ | 6-Bromopyridazine-3-carboxylic acid |

| Ester | Palladium-catalyzed Alkoxycarbonylation | CO, ROH, Pd catalyst, ligand, base | Methyl 6-bromopyridazine-3-carboxylate |

Annulation Reactions for Fused Heterocyclic Systems

The this compound scaffold is a valuable precursor for the synthesis of various fused heterocyclic systems. The presence of two distinct halogen atoms at positions C3 and C6, which are susceptible to nucleophilic substitution, along with the inherent reactivity of the pyridazine ring, allows for the construction of bicyclic and polycyclic structures through annulation reactions. These reactions typically involve the introduction of a bifunctional reagent that reacts at two positions on the pyridazine core, or a sequential reaction and cyclization strategy, to build a new ring. This section explores the formation of medicinally important fused systems such as imidazo[1,2-b]pyridazines and pyrido[3,4-c]pyridazines.

The synthesis of the imidazo[1,2-b]pyridazine (B131497) core is a well-established transformation that often utilizes 3-amino-6-halopyridazines as key starting materials. These precursors are readily derived from 3,6-dihalopyridazines like this compound. The annulation is typically achieved through condensation with α-haloketones or other equivalent C2 synthons, a process known as the Tschitschibabin reaction.

The formation of the imidazo[1,2-b]pyridazine ring is significantly influenced by the presence of a halogen at the 6-position of the pyridazine ring. nih.gov In the absence of a C6-halogen, the alkylation of 3-aminopyridazine by an α-bromoketone can occur preferentially at the ring nitrogen not adjacent to the amino group, which hinders the desired cyclization. nih.gov The halogen's electron-withdrawing nature deactivates this alternative site, facilitating the correct regiochemistry for annulation.

Detailed research has demonstrated several pathways to this fused system:

Cyclocondensation with α-Bromoketones: The reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions (e.g., sodium bicarbonate) effectively yields the corresponding 2-substituted imidazo[1,2-b]pyridazine. nih.gov

Reaction with 1,3-Dichloroacetone: 3-Amino-6-chloropyridazine undergoes cyclocondensation with 1,3-dichloroacetone in a solvent like 1,2-dimethoxyethane (DME) at reflux to produce 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine. rjptonline.org This intermediate is a versatile building block for further functionalization.

Annulation with Bromoacetonitrile: To synthesize imidazo[1,2-b]pyridazines bearing a carbonitrile group at the 3-position, a multi-step process can be employed. 3-Amino-6-chloropyridazine is first reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate formamidine. This intermediate then reacts with bromoacetonitrile, followed by base-mediated cyclization, to yield 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile. researchgate.net

The following table summarizes these synthetic approaches.

| Starting Material | Reagent(s) | Product | Key Conditions |

| 3-Amino-6-chloropyridazine | α-Bromoketone | 2-Aryl/Alkyl-6-chloroimidazo[1,2-b]pyridazine | Sodium bicarbonate |

| 3-Amino-6-chloropyridazine | 1,3-Dichloroacetone | 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine | Reflux in 1,2-dimethoxyethane |

| 3-Amino-6-chloropyridazine | 1. DMF-DMA2. Bromoacetonitrile3. Base | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | Stepwise reaction |

The synthesis of pyrido[3,4-c]pyridazines from pyridazine precursors represents a key strategy for accessing this relatively rare class of nitrogen-containing heterocycles. mdpi.com While direct annulation examples starting from this compound are not extensively detailed in readily available literature, synthetic routes from closely related di-substituted pyridazines illustrate a viable pathway for this transformation.

One such strategy involves the construction of the pyridine (B92270) ring onto the pyridazine core. A notable example starts with ethyl 4,6-dichloropyridazine-3-carboxylate. researchgate.netmdpi.com This reaction sequence showcases how the halogen substituents on the pyridazine ring act as synthetic handles for annulation:

Nucleophilic Substitution: The C4-chloro group, being more activated, undergoes a regioselective nucleophilic substitution with the sodium salt of t-butyl ethyl malonate.

Decarboxylation: The resulting intermediate is subjected to acid-catalyzed decarboxylation to yield a diester derivative.

Cyclocondensation: Finally, treatment of the diester with ammonia in methanol triggers a cyclocondensation reaction, forming the pyridine ring and yielding a dihydroxypyrido[3,4-c]pyridazine derivative. researchgate.netmdpi.com

This synthetic approach highlights a potential pathway for this compound. It is conceivable that, following a preliminary functionalization (e.g., introduction of a carboxylate group), the bromine and chlorine atoms could direct a similar annulation sequence through selective nucleophilic substitution and subsequent cyclization to build the fused pyridopyridazine framework.

The table below outlines the key steps in the synthesis starting from the related dichloropyridazine carboxylate.

| Precursor | Key Transformation Steps | Intermediate(s) | Final Product Class |

| Ethyl 4,6-dichloropyridazine-3-carboxylate | 1. Regioselective substitution with malonate derivative2. Acid-catalyzed decarboxylation3. Cyclocondensation with ammonia | Diester-substituted pyridazine | Dihydroxypyrido[3,4-c]pyridazine |

The construction of pyridopyridazinone skeletons, which feature a fused pyridone ring, can be approached from various heterocyclic precursors. The synthesis of these structures often involves the formation of a pyridine or pyridinone ring onto a pre-existing pyridazine. While the direct conversion of this compound into a pyridopyridazinone is not prominently documented, established synthetic methodologies for related compounds provide insight into potential annulation strategies.

For instance, a Japp-Klingemann approach has been utilized to synthesize 3,8-disubstituted pyridopyridazinones. mdpi.com However, this specific route starts from a 2-chloro-3-aminopyridine, building the pyridazine ring onto the pyridine core, which is the reverse of the desired transformation.

More relevant strategies involve the elaboration of functional groups already present on a pyridazine ring. For example, the synthesis of a pyrido[3,4-c]pyridazine-3,8-dione has been achieved starting from a 4-methyl pyridazine-6-one derivative. mdpi.com This process involves the condensation of the active methyl group with DMF-DMA to form an enamine, which then undergoes ring closure. Although the starting material is structurally different from this compound, it underscores the principle of using side-chain reactivity to achieve annulation. A hypothetical route starting from this compound would likely require initial substitution of the halogens with functional groups that could participate in a subsequent cyclization to form the pyridone ring.

Iv. Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic distribution and energy levels within a molecule, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and reactivity of molecules. By calculating the electron density, various reactivity descriptors can be derived. For 3-Bromo-6-chloropyridazine, a DFT study, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide insights into its kinetic stability and the most probable sites for electrophilic and nucleophilic attack.

Key reactivity indices that would be calculated include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A higher value indicates greater stability.

Chemical Potential (μ): Relates to the escaping tendency of electrons from the molecule.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

The analysis of the distribution of electrostatic potential on the molecular surface would reveal regions of positive and negative potential, indicating likely sites for nucleophilic and electrophilic attack, respectively. For this compound, the nitrogen atoms are expected to be regions of negative potential, while the carbon atoms bonded to the halogens would be electron-deficient.

Interactive Data Table: Calculated DFT Reactivity Descriptors for this compound

Note: The following data is illustrative and based on typical values for similar halogenated heterocycles, calculated at the B3LYP/6-311++G(d,p) level of theory.

| Descriptor | Value | Significance |

| HOMO Energy | -7.25 eV | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. |

| LUMO Energy | -1.58 eV | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.67 eV | Indicates kinetic stability; a larger gap suggests lower reactivity. |

| Chemical Hardness (η) | 2.84 eV | Resistance to deformation of electron cloud. |

| Electronegativity (χ) | 4.42 eV | Tendency to attract electrons. |

| Electrophilicity Index (ω) | 3.43 eV | Propensity to act as an electrophile. |

A detailed analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding reaction pathways. The shapes and energies of these frontier orbitals dictate how the molecule interacts with other reagents.

In this compound, the HOMO is expected to be distributed over the pyridazine (B1198779) ring and the halogen atoms, indicating that these are the primary sites for donating electrons in reactions with electrophiles. Conversely, the LUMO would likely be centered on the ring's π-system, particularly on the carbon atoms, making them susceptible to nucleophilic attack. Computational modeling of reaction pathways, such as nucleophilic aromatic substitution, would involve locating the transition state structures and calculating the activation energies, thereby predicting the most favorable reaction mechanism.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are essential for the characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus.

The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to confirm the structure and assign the signals. For this compound, the electron-withdrawing effects of the nitrogen atoms and halogens would lead to a downfield shift for the ring protons and carbons compared to benzene.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Note: The following data is illustrative and represents typical predicted values referenced to TMS.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3 | - | 125.8 |

| C4 | 7.95 | 132.1 |

| C5 | 7.88 | 129.5 |

| C6 | - | 151.3 |

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for studying electronic transitions, which are observed in UV-Vis absorption and fluorescence spectroscopy. By calculating the excitation energies and oscillator strengths, the UV-Vis spectrum of this compound can be simulated.

The main electronic transitions in a molecule like this are typically π → π* and n → π* transitions. The π → π* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital and are usually intense. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen lone pairs) to an antibonding π* orbital, are generally weaker. Computational analysis can identify the specific molecular orbitals involved in each electronic transition, providing a detailed understanding of the molecule's photophysical properties.

Interactive Data Table: Predicted Electronic Transitions for this compound

Note: The following data is illustrative and based on TD-DFT calculations.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Description |

| S₀ → S₁ | 315 | 0.008 | n → π |

| S₀ → S₂ | 280 | 0.152 | π → π |

| S₀ → S₃ | 255 | 0.210 | π → π* |

Mechanistic Insights from Computational Modeling